2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(quinolin-8-yl)acrylamide

Catalog No.
S11157952
CAS No.
M.F
C23H13Cl2N3O2
M. Wt
434.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(qu...

Product Name

2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(quinolin-8-yl)acrylamide

IUPAC Name

(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide

Molecular Formula

C23H13Cl2N3O2

Molecular Weight

434.3 g/mol

InChI

InChI=1S/C23H13Cl2N3O2/c24-16-6-8-19(25)18(12-16)21-9-7-17(30-21)11-15(13-26)23(29)28-20-5-1-3-14-4-2-10-27-22(14)20/h1-12H,(H,28,29)/b15-11+

InChI Key

WRDKBSLEHFRKGG-RVDMUPIBSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N)N=CC=C2

Isomeric SMILES

C1=CC2=C(C(=C1)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N)N=CC=C2

2-Cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(quinolin-8-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which incorporates a cyano group, a furan moiety, and a quinoline derivative. Its molecular formula is C23H13Cl2N3O2C_{23}H_{13}Cl_{2}N_{3}O_{2}, and it possesses a molecular weight of approximately 434.3 g/mol. The compound is notable for its selective inhibition of SIRT2, a member of the sirtuin family of proteins involved in various cellular processes including aging and apoptosis .

Typical of acrylamides and cyano compounds. It can participate in nucleophilic addition reactions due to the presence of the cyano group, which can also act as a leaving group in certain conditions. Moreover, the furan ring can undergo electrophilic substitution reactions, while the quinoline moiety may participate in complexation with metal ions or undergo oxidation reactions.

2-Cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(quinolin-8-yl)acrylamide exhibits significant biological activity as a selective inhibitor of SIRT2. This inhibition has been linked to several cellular effects:

  • Cell Death Induction: The compound has been shown to induce apoptosis in various cell types by disrupting cellular homeostasis.
  • Neuroprotective Effects: It demonstrates potential neuroprotective properties by rescuing dopamine neurons from α-synuclein toxicity, which is relevant in the context of Parkinson's disease.
  • Regulation of Autophagy: By inhibiting SIRT2, this compound affects autophagy pathways, crucial for cellular survival under stress conditions.

The synthesis of 2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(quinolin-8-yl)acrylamide typically involves multiple steps:

  • Formation of the Furan Derivative: Starting materials containing dichlorophenyl groups are reacted under acidic or basic conditions to form the furan ring.
  • Acrylamide Formation: The furan derivative is then reacted with an appropriate quinoline derivative and a cyano source (such as malononitrile) to form the acrylamide structure.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These methods ensure that the desired compound is obtained with high purity and yield.

This compound has several promising applications:

  • Pharmaceutical Research: Due to its role as a SIRT2 inhibitor, it is being investigated for potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease.
  • Biochemical Research: It serves as a valuable tool for studying the functions of sirtuins and their role in various biological processes.
  • Agricultural Chemistry: There may be potential applications in crop protection due to its bioactive properties .

Interaction studies have demonstrated that 2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(quinolin-8-yl)acrylamide selectively interacts with SIRT2 over other sirtuin family members. This selectivity is critical for targeting specific metabolic pathways without affecting other sirtuin-related functions. Studies indicate that this compound can modulate acetylation levels within cells, impacting numerous downstream signaling pathways .

Several compounds share structural similarities with 2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(quinolin-8-yl)acrylamide. Here are some notable examples:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-Cyano-N-(quinolin-5-yl)acrylamideQuinoline derivativeSIRT1 inhibitionLess selective than 2-cyano-N-(quinolin-8-yl)acrylamide
5-DichlorophenylfuranFuran ring with dichlorophenylAntimicrobial propertiesLacks cyano and quinoline groups
N-(quinolin-6-yl)acrylamideDifferent quinoline positionPotential anti-cancer activityDifferent target specificity

The uniqueness of 2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(quinolin-8-yl)acrylamide lies in its selective inhibition of SIRT2 and its neuroprotective properties against α-synuclein toxicity, making it a significant candidate for further research in neurodegenerative disease therapies .

XLogP3

5.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

433.0384821 g/mol

Monoisotopic Mass

433.0384821 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-08-2024

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